1H-Pyrazole-4-carbaldehyde hydrochloride
Description
Importance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. semanticscholar.orgexchemistry.com The pyrazole nucleus is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This is attributed to the unique electronic properties of the pyrazole ring, which can engage in various non-covalent interactions with biological targets. exchemistry.com
The versatility of the pyrazole ring has led to its incorporation into a multitude of commercially successful products. In the pharmaceutical arena, pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic properties. semanticscholar.orgexchemistry.com A notable example is Celecoxib , a potent and selective COX-2 inhibitor widely used for the treatment of arthritis. exchemistry.com Other significant drugs include Rimonabant , an anti-obesity agent, and Difenamizole , an analgesic. semanticscholar.org
In the agrochemical sector, pyrazole derivatives are integral to the development of modern pesticides. echemi.com They are found in fungicides that combat a wide range of plant pathogens, as well as in potent insecticides and herbicides that contribute to global food security. echemi.com The ability to fine-tune the biological activity of these compounds through substitution on the pyrazole ring makes them a highly attractive target for agrochemical research. echemi.com
Beyond medicine and agriculture, pyrazole-based compounds are also finding applications in materials science, where their unique photophysical and coordination properties are being exploited in the development of novel dyes, polymers, and ligands for catalysis. ktu.edu
Strategic Role of 1H-Pyrazole-4-carbaldehyde as a Versatile Synthetic Scaffold
Amidst the vast landscape of pyrazole chemistry, 1H-Pyrazole-4-carbaldehyde hydrochloride stands out as a particularly valuable and versatile synthetic intermediate. ktu.edu Its strategic importance stems from the presence of a reactive aldehyde group at the 4-position of the pyrazole ring. This aldehyde functionality serves as a chemical handle for a wide array of chemical transformations, allowing for the facile introduction of diverse structural motifs and the construction of complex molecular architectures.
The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 1H-pyrazole-4-carbaldehydes from the corresponding hydrazones. nih.govnih.gov This reaction involves the use of a Vilsmeier reagent, typically a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide, to introduce the formyl group onto the pyrazole ring. nih.govnih.gov
The aldehyde group of 1H-Pyrazole-4-carbaldehyde can undergo a plethora of chemical reactions, including:
Condensation reactions: It readily reacts with amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and various heterocyclic systems, respectively.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization.
Reduction: Reduction of the aldehyde yields the corresponding alcohol, which can be used in a variety of subsequent reactions.
Wittig and related reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of the molecular framework.
This rich reactivity profile makes this compound an indispensable tool for chemists seeking to synthesize novel pyrazole-containing compounds with tailored properties for a wide range of applications.
Interactive Data Tables
Below are tables summarizing key data for 1H-Pyrazole-4-carbaldehyde. Note that specific data for the hydrochloride salt is not widely available in the literature; therefore, the data presented is primarily for the parent compound, 1H-Pyrazole-4-carbaldehyde.
Table 1: Physicochemical Properties of 1H-Pyrazole-4-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂O | scbt.com |
| Molecular Weight | 96.09 g/mol | scbt.com |
| Melting Point | 82-83 °C | exchemistry.com |
| Boiling Point | 300.0±13.0 °C (Predicted) | echemi.com |
| Solubility | Slightly soluble in chloroform (B151607) (heated) and methanol. | chemicalbook.com |
| Appearance | Off-white to pale yellow solid. | chemicalbook.com |
Table 2: Spectroscopic Data of 1H-Pyrazole-4-carbaldehyde
| Spectrum Type | Key Data/Signals | Reference(s) |
| ¹H NMR | Spectral data available. | semanticscholar.org |
| ¹³C NMR | Spectral data available. | ekb.eg |
| IR Spectroscopy | Spectral data available. | nist.gov |
| Mass Spectrometry | Spectral data available. | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazole-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWZEJJEPAMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrazole 4 Carbaldehyde and Its Advanced Derivatives
Palladium-Catalyzed Cross-Coupling Strategies
Functionalization of Pyrazole (B372694) Triflates
Pyrazole triflates serve as versatile substrates in metal-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-nitrogen bonds. While direct formylation via this route is less common, the functionalization of pyrazole triflates is a key step in creating complex N-arylpyrazole derivatives that can be further modified.
A notable application is the palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives. This method efficiently produces N-arylpyrazoles, which are significant in medicinal chemistry. rsc.org The use of tBuBrettPhos as a ligand has proven effective for coupling a variety of aryl triflates, including sterically hindered ortho-substituted variants, with pyrazole substrates. rsc.org The resulting 1-aryl-3-trimethylsilylpyrazole framework is a valuable template for subsequent regioselective functionalization at the C-4 position of the pyrazole ring.
Table 1: Conditions for Palladium-Catalyzed C-N Coupling of Aryl Triflates with Pyrazoles
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dba)₂ (2–6 mol %) |
| Ligand | tBuBrettPhos (3–9 mol %) |
| Base | K₃PO₄ (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| Time | 24 h |
Furthermore, palladium-mediated Suzuki coupling has been successfully applied to pyrazole triflates and arylboronic acids to form C-C bonds, expanding the toolkit for creating polysubstituted pyrazole derivatives. jetir.org
Carbon-Carbon Bond Formation in Pyrazole Systems
Direct C-C bond formation at the C-4 position of the pyrazole ring is the most straightforward route to pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction stands out as a classic and highly effective method for this transformation. semanticscholar.orgdegres.eu This reaction involves the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.orgsemanticscholar.org
The C-4 position of the pyrazole ring is a nucleophilic center, which makes it amenable to electrophilic substitution by the Vilsmeier reagent. tandfonline.com The reaction proceeds by cyclizing hydrazone precursors in the presence of the POCl₃/DMF adduct to yield the target 4-formylpyrazoles. semanticscholar.orgbohrium.comchemmethod.com This method is robust and has been used to synthesize a variety of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. semanticscholar.org
Table 2: Substrate Scope for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes semanticscholar.orgchemmethod.com
| Starting Material | Reagents | Product |
|---|---|---|
| Substituted Acetophenone (B1666503) Hydrazones | POCl₃, DMF | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives |
| Hydrazones from Galloyl Hydrazide | POCl₃, DMF | 3-Aryl substituted pyrazole-4-carbaldehyde derivatives |
| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 5-chloro-1H-pyrazole-4-carbaldehydes |
Transition-metal-catalyzed C-H functionalization represents a more modern alternative to traditional cross-coupling reactions that require pre-functionalized starting materials like halopyrazoles. tandfonline.comnih.gov These direct methods provide access to functionalized pyrazoles in a single step, though their application for direct formylation is still an emerging area. tandfonline.comnih.gov
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single step. These strategies are particularly effective for synthesizing advanced derivatives of pyrazole-4-carbaldehyde.
Conversion of Pyrazole-4-aldehydes to Nitrile Derivatives
The conversion of pyrazole-4-carbaldehydes to pyrazole-4-carbonitriles is a key transformation, as the nitrile group is a versatile functional handle. An efficient microwave-assisted, two-step, one-pot method has been developed for this purpose. researchgate.netx-mol.com The process begins with the condensation of a pyrazole-4-carbaldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. researchgate.netx-mol.com Subsequently, the oxime is treated with a Vilsmeier-Haack reagent, which facilitates dehydration to afford the pyrazole-4-carbonitrile in high yields (73% to 91%). x-mol.com
Alternatively, highly functionalized 5-amino-1H-pyrazole-4-carbonitriles can be synthesized directly via a three-component reaction. This approach involves the condensation of a substituted aromatic aldehyde, malononitrile, and phenylhydrazine. The reaction can be catalyzed by NiFe₂O₄ nanoparticles at room temperature, highlighting a green and efficient protocol.
Table 3: Comparison of Synthetic Routes to Pyrazole-4-carbonitriles
| Method | Starting Materials | Key Reagents | Product Type | Yield |
|---|---|---|---|---|
| Two-Step, One-Pot x-mol.com | Pyrazole-4-carbaldehyde | Hydroxylamine HCl, Vilsmeier Reagent | Pyrazole-4-carbonitrile | 73-91% |
| Three-Component | Aromatic Aldehyde, Malononitrile, Phenylhydrazine | NiFe₂O₄ Nanoparticles | 5-Amino-1H-pyrazole-4-carbonitrile | High |
Green Chemistry Methodologies for Pyrazole-4-carbaldehyde Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com These principles have been successfully applied to the synthesis of pyrazole-4-carbaldehyde and its derivatives through the use of alternative energy sources and solvent-free conditions.
Microwave irradiation and ultrasonic assistance have emerged as energy-efficient alternatives to conventional heating for the Vilsmeier-Haack formylation. degres.eubohrium.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to just 5-15 minutes. degres.eu This method often leads to higher yields and operational simplicity while avoiding toxic reagents like POCl₃ by using alternatives such as the reagent derived from phthaloyl dichloride and DMF. bohrium.comresearchgate.net Similarly, sonication can shorten reaction times to 10-60 minutes. degres.eu
Solvent-free synthesis is another cornerstone of green chemistry. jetir.orgtandfonline.com The synthesis of pyrazole derivatives has been achieved under solvent-free conditions at room temperature using a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a catalyst. tandfonline.com This method offers short reaction times, good yields (75–86%), and the potential for catalyst recovery and reuse. tandfonline.com Additionally, multicomponent reactions to produce pyrano[2,3-c]pyrazoles have been successfully carried out under solvent-free conditions using an ionic liquid as a catalyst, further demonstrating the viability of these eco-friendly protocols. jetir.org
Metal-Assisted Crystal Growth Techniques for Pyrazole-4-carbaldehyde Derivatives
Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is crucial for unambiguous structure elucidation. However, some organic compounds, including derivatives of pyrazole-4-carbaldehyde, may initially form as oils or sticky masses, complicating their purification and characterization. researchgate.netsemanticscholar.org
In such cases, metal-assisted crystallization can be an effective technique. A study reported the successful crystal growth of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which was initially obtained as a sticky mass following a Vilsmeier-Haack reaction. researchgate.netsemanticscholar.org By using copper(II) ions (Cu²⁺) from copper sulfate (B86663) as a template, the formation of high-quality, hydrated crystals of the compound was achieved. researchgate.netsemanticscholar.org In this process, the Cu²⁺ ion does not form a stable coordination complex but rather facilitates the organization of the pyrazole molecules and water into a well-defined crystal lattice. researchgate.netsemanticscholar.org The resulting crystal structure revealed a hydrogen-bonding network between the pyrazole derivative and water molecules, forming a 2D layer supported by π–π stacking interactions. researchgate.net
Chemical Reactivity and Derivatization Pathways of the 1h Pyrazole 4 Carbaldehyde Moiety
Transformations of the Aldehyde Functional Group
The aldehyde group is the primary site for a multitude of chemical transformations, making it a focal point for derivatization. These reactions include oxidation, reduction, condensation with nitrogen nucleophiles, and various nucleophilic additions at the electrophilic formyl carbon.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of 4-formylpyrazoles can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various pyrazole-4-carboxylic acid derivatives. A common and effective method involves the use of potassium permanganate (B83412) in a water-pyridine medium, which cleanly converts 3-aryl(heteryl)-4-formylpyrazoles into 3-aryl(heteryl)pyrazole-4-carboxylic acids in high yields. researchgate.net This conversion is significant as the resulting carboxylic acids can be further transformed into corresponding acid chlorides and amides. researchgate.net While some oxidation methods for related pyrazole (B372694) alcohols are designed to prevent over-oxidation to the carboxylic acid, direct oxidation of the aldehyde provides a straightforward route to this important class of compounds. researchgate.netumich.edu
Reduction Reactions to Hydroxymethyl Groups
The formyl group of 1H-pyrazole-4-carbaldehyde derivatives can be selectively reduced to a primary alcohol (hydroxymethyl group). This reaction is typically accomplished under mild conditions using reducing agents like sodium borohydride (B1222165) (NaBH₄). semanticscholar.org For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are efficiently converted to their corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanols. semanticscholar.org These resulting hydroxymethylpyrazoles are valuable intermediates themselves; they can be converted into chloromethyl derivatives with thionyl chloride, which are then used in subsequent reactions like the Wittig reaction to form more complex structures. semanticscholar.org Other reducing agents, such as Lithium Aluminium Hydride (LiAlH₄), are also employed for reducing ester groups on the pyrazole ring to hydroxymethyl groups. umich.edu
Condensation Reactions with Amines Leading to Schiff Bases
One of the most widely utilized reactions of the pyrazole-4-carbaldehyde moiety is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. umich.eduscielo.org.co This reaction typically proceeds by refluxing the pyrazole aldehyde with a substituted amine in a solvent like ethanol (B145695), often with a catalytic amount of acid such as glacial acetic acid. ekb.egscielo.org.coresearchgate.net The resulting Schiff bases are an important class of compounds with diverse applications. scielo.org.co A wide variety of aromatic and heterocyclic amines have been successfully condensed with different substituted 1H-pyrazole-4-carbaldehydes to generate extensive libraries of these molecules. nih.govekb.eg
| Pyrazole Aldehyde Reactant | Amine Reactant | Reaction Conditions | Resulting Schiff Base Product | Reference |
|---|---|---|---|---|
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Ethanol, glacial acetic acid, reflux | (E)-2-(((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol | scielo.org.co |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-Amino-3-(4-methoxyphenylamino)-N-(p-tolyl)-1H-pyrazole-4-carboxamide | Mild conditions | Bis-pyrazole Schiff base | nih.gov |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | p-Toluidine | Methanol, acetic acid, reflux | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-methylaniline | ekb.eg |
| 3-(Substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminophenol | Ethanol, microwave assisted | Schiff bases with anticancer activity | researchgate.net |
| Pyrazole aldehyde | p-chloro aniline (B41778) | - | Schiff base with pyrazole moiety | ekb.eg |
Nucleophilic Additions at the Formyl Electrophilic Center
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. A classic example is the addition of hydrogen cyanide (HCN), which leads to the formation of cyanohydrins. semanticscholar.org This reaction can be performed by treating 1,3-diaryl-1H-pyrazole-4-carbaldehydes with HCN, often generated in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) and an acid, in a polar solvent. semanticscholar.org The resulting pyrazole cyanohydrins are stable intermediates that can be used in further synthetic transformations. semanticscholar.org The formation of Schiff bases and semicarbazones also begins with a nucleophilic attack by the nitrogen atom on the formyl carbon, followed by a dehydration step.
Reactions with Semicarbazide, Thiosemicarbazide (B42300), and Hydroxylamine (B1172632)
Similar to simple aldehydes, 1H-pyrazole-4-carbaldehyde reacts with semicarbazide, thiosemicarbazide, and hydroxylamine to yield the corresponding pyrazole-4-carbaldehyde semicarbazones, thiosemicarbazones, and oximes, respectively. umich.edu These reactions involve the condensation of the aldehyde with the terminal primary amine group of the reagent. researchgate.netchemmethod.com Thiosemicarbazones derived from pyrazole aldehydes are of particular interest due to their biological activities and ability to act as ligands for metal complexes. researchgate.netnih.gov The reaction to form thiosemicarbazones is typically carried out by refluxing the pyrazole-4-carbaldehyde and thiosemicarbazide in ethanol. researchgate.net
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Pyrazole carbaldehyde + Thiosemicarbazide | Ethanol, reflux | 2-((Pyrazol-4-yl)methylene)hydrazinecarbothioamide (Thiosemicarbazone) | researchgate.netresearchgate.net |
| Pyrazole-3-carbaldehyde + Hydroxylamine HCl | Pyridine (B92270) | Pyrazole-3-carbaldehyde oxime | umich.edu |
| 5-chloro-pyrazole-4-carbaldehyde + Thiocarbohydrazide | Absolute ethanol, acetic acid | Monothiocarbohydrazone derivative | researchgate.net |
Ring Functionalization and Substitution Reactions
The pyrazole ring itself is an aromatic system that can undergo functionalization, although its reactivity is influenced by the substituents present. Pyrazoles are considered π-excessive heterocycles, which makes them reactive towards electrophiles, typically at the C4 position. chim.it However, with the C4 position occupied by a carbaldehyde group, functionalization must occur at other sites, such as the C3 or C5 positions, or on one of the ring nitrogen atoms. chim.it
A powerful strategy for introducing substituents at the C3 position involves palladium-catalyzed cross-coupling reactions. ktu.edu This method has been applied to 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde, where the triflate group acts as an excellent leaving group for Suzuki, Sonogashira, and Heck coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a variety of 3-substituted pyrazole-4-carbaldehydes. ktu.eduresearchgate.net
Furthermore, the pyrazole ring can undergo nucleophilic aromatic substitution if an appropriate leaving group is present. For example, 5-chloropyrazole derivatives can react with primary alkylamines in a microwave-assisted, cesium-mediated reaction to yield 5-(N-alkyl)aminopyrazoles. encyclopedia.pub Alkylation can also occur on the ring nitrogens, providing another pathway for derivatization. nih.gov These methods highlight the versatility of the pyrazole scaffold, allowing for precise modifications at various positions around the ring to create highly functionalized molecules.
Nucleophilic Substitution of Halo-Substituents on the Pyrazole Ring
Halogen atoms, particularly chlorine, positioned on the pyrazole ring of 1H-pyrazole-4-carbaldehyde derivatives are susceptible to nucleophilic aromatic substitution. This reactivity is fundamental for introducing a variety of functional groups and for constructing more complex molecular architectures. A notable application of this reaction is in the synthesis of fused heterocyclic systems.
For instance, 5-chloro-4-formylpyrazoles are key precursors in the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com In this pathway, the chloro-substituted pyrazole derivative reacts with an aromatic amine. The reaction proceeds through the nucleophilic displacement of the chlorine atom at the C5 position of the pyrazole ring by the amino group of the aniline derivative. This substitution is a critical step in forming the quinoline (B57606) ring fused to the pyrazole core. mdpi.com The reaction conditions, such as temperature and the presence of catalysts, can significantly influence the efficiency of the substitution. The electrophilicity of the pyrazole ring, enhanced by the presence of the formyl group, facilitates the nucleophilic attack.
Table 1: Nucleophilic Substitution of 5-Chloro-4-formylpyrazoles
| Pyrazole Reactant | Nucleophile | Product | Reference |
|---|
Reactions Involving Active Methylene (B1212753) Compounds
The aldehyde group of 1H-pyrazole-4-carbaldehyde is a prime site for condensation reactions with active methylene compounds. These reactions, such as the Knoevenagel condensation and subsequent Michael additions, provide efficient routes to a diverse range of molecules, including precursors for fused pyridines. umich.eduekb.eg
In a typical Knoevenagel condensation, 1H-pyrazole-4-carbaldehyde reacts with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or acetylacetone). umich.eduekb.eg This base-catalyzed reaction involves the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a pyrazol-4-ylmethylene derivative.
These condensation products can be further utilized. For example, the Knoevenagel condensation of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone (B1666503) produces an α,β-unsaturated ketone (a chalcone (B49325) analogue). semanticscholar.org This intermediate can then undergo a Michael addition with another active methylene compound, like cyclohexanone (B45756) or ethyl acetoacetate, followed by cyclization to yield complex pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org
Table 2: Condensation Reactions with Active Methylene Compounds
| Pyrazole Reactant | Active Methylene Compound | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Knoevenagel Condensation | 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)malononitrile | ekb.eg |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acetophenone | Knoevenagel Condensation | 3-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | semanticscholar.org |
Friedel-Crafts Type Hydroxyalkylation Reactions
The aldehyde functionality of the 1H-pyrazole-4-carbaldehyde moiety can act as an electrophile in Friedel-Crafts type hydroxyalkylation reactions. In this process, the carbonyl group is activated by a Lewis acid, making it susceptible to attack by electron-rich aromatic or heteroaromatic compounds. This reaction results in the formation of a new carbon-carbon bond and a secondary alcohol, yielding a (hydroxy(aryl)methyl)pyrazole derivative.
While specific examples detailing the Friedel-Crafts hydroxyalkylation of 1H-pyrazole-4-carbaldehyde itself are not extensively documented in the reviewed literature, the general mechanism is a well-established synthetic tool. umich.edu The reaction typically involves a strong Lewis acid catalyst to enhance the electrophilicity of the aldehyde's carbonyl carbon. wisdomlib.org An electron-rich arene, such as phenol, aniline, or indole, then acts as the nucleophile, attacking the activated carbonyl to form a diarylmethanol derivative where one of the aryl groups is the pyrazole ring. bohrium.comnih.gov This pathway offers a direct method for linking pyrazole scaffolds to other aromatic systems.
Annulation Reactions and Construction of Fused Heterocyclic Systems
1H-Pyrazole-4-carbaldehyde and its derivatives are pivotal starting materials for annulation reactions, which involve the formation of a new ring fused to the pyrazole core. These reactions lead to the synthesis of a variety of biologically and pharmaceutically significant polycyclic heterocyclic systems.
Synthesis of Pyrazoloquinoline Derivatives
Pyrazoloquinolines, which consist of a pyrazole ring fused to a quinoline system, can be synthesized efficiently using pyrazole-4-carbaldehyde precursors. The Friedländer annulation is a prominent method for this transformation. semanticscholar.org This reaction involves the condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with a ketone containing an α-methylene group, such as cyclohexanone. mdpi.comsemanticscholar.org The reaction is typically catalyzed by an acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the fused pyridine ring, resulting in a tetrahydro-1H-pyrazolo[3,4-b]quinoline. semanticscholar.org
Another route to pyrazolo[3,4-b]quinolines utilizes 5-chloro-4-formylpyrazoles. These compounds react with aromatic amines in a process that involves both nucleophilic substitution of the chlorine atom and condensation with the aldehyde group to construct the fused quinoline ring. mdpi.com
Table 3: Synthesis of Pyrazoloquinoline Derivatives
| Pyrazole Precursor | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Cyclohexanone | Friedländer Condensation | 3-Methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline | semanticscholar.org |
Formation of Pyrazolopyridazine Derivatives
The pyrazole-4-carbaldehyde core can be elaborated to form pyrazolopyridazines, a class of fused heterocycles containing a pyrazole ring fused to a pyridazine (B1198779) ring. One synthetic approach begins with the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate, which functionalizes the position adjacent to the formyl group. researchgate.net The resulting intermediate can then undergo cyclocondensation with hydrazine (B178648) hydrate. The hydrazine attacks both the formyl carbon and the ester carbonyl, leading to the formation of the six-membered pyridazine ring and yielding a 2,6-diphenyl-2,5-dihydro-3H-pyrazolo[3,4-d]pyridazin-3-one. researchgate.net
Alternatively, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates can serve as precursors. Reaction of these difunctional pyrazoles with hydrazine or methylhydrazine leads to the formation of the corresponding 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net
Generation of Pyrazolo[3,4-d]umich.edusemanticscholar.orgnih.govtriazines
The synthesis of pyrazolo[3,4-d] umich.edusemanticscholar.orgnih.govtriazines from pyrazole-4-carbaldehyde precursors involves a multi-step sequence to construct the fused 1,2,3-triazine (B1214393) ring. A reported method starts with a 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org The chlorine atom at the C5 position is first displaced by an azide (B81097) group through reaction with sodium azide, yielding 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.org
This azido-aldehyde intermediate is then treated with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone at the formyl group, followed by an intramolecular cyclization. The terminal nitrogen of the azide group attacks the imine carbon of the hydrazone, leading to the formation of the triazine ring and yielding the final pyrazolo[3,a id='1'>d] umich.edusemanticscholar.orgnih.govtriazine product. semanticscholar.org Another established route to this ring system involves the diazotization of 5-amino-1H-pyrazole-4-carboxamides or the corresponding nitriles, which can be derived from the carbaldehyde. nih.gov
Synthesis of Chromenopyrazolones
The reactivity of 1H-pyrazole-4-carbaldehyde allows for its use in multicomponent reactions to construct complex fused heterocyclic systems. One notable pathway involves the acid-catalyzed condensation with 4-hydroxycoumarin. This reaction proceeds as a pseudo three-component reaction where the pyrazole carbaldehyde reacts with two equivalents of 4-hydroxycoumarin.
The synthesis is typically achieved by refluxing the reactants in ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. nih.gov This process leads to the formation of pyrazolylbiscoumarin derivatives, which are structurally related to chromenopyrazolones. nih.gov The reaction efficiently combines the pyrazole, and two coumarin (B35378) moieties into a single, complex molecular architecture. nih.gov
Similarly, reacting 1H-pyrazole-4-carbaldehydes with dimedone under the same acidic conditions yields pyrazolylxanthenedione derivatives. nih.gov These reactions highlight the utility of the pyrazole aldehyde as a key building block in creating intricate molecular scaffolds through condensation strategies. nih.gov
Table 1: Synthesis of Pyrazolylbiscoumarin Derivatives
Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. 1H-Pyrazole-4-carbaldehyde and its derivatives are frequently used as the aldehyde component in this reaction, condensing with various substituted acetophenones to yield pyrazole-based chalcones. healthcare-bulletin.co.ukuniba.it
The reaction is typically carried out under basic conditions, with sodium hydroxide (B78521) in an alcoholic solvent like ethanol being a common choice. uniba.itnih.gov The mixture is often stirred at elevated temperatures, for instance at 55 °C, to facilitate the reaction. uniba.itnih.gov An alternative green chemistry approach utilizes Poly(ethylene glycol) (PEG-400) as an efficient and recyclable reaction medium in the presence of aqueous sodium hydroxide, with stirring at room temperature or slightly elevated temperatures (40-50 °C). healthcare-bulletin.co.uk
This condensation provides a straightforward and high-yielding route to a wide range of pyrazole-chalcone derivatives. healthcare-bulletin.co.uk The specific substituents on both the pyrazole aldehyde and the acetophenone can be varied to create a library of compounds with diverse electronic and steric properties. healthcare-bulletin.co.uk These chalcones serve as important intermediates for the synthesis of other heterocyclic systems, such as pyrazolines. thepharmajournal.com
Table 2: Claisen-Schmidt Condensation for Pyrazole-Chalcone Synthesis
Academic Research Applications of 1h Pyrazole 4 Carbaldehyde and Its Derivatives
Medicinal Chemistry Research (Excluding Clinical Data)
Derivatives of 1H-Pyrazole-4-carbaldehyde are a significant subject of investigation in medicinal chemistry due to their wide range of pharmacological activities. Researchers have synthesized and evaluated numerous novel compounds based on this pyrazole (B372694) scaffold, exploring their potential therapeutic applications in inflammation and cancer.
Investigation of Anti-inflammatory Potentials
The pyrazole nucleus is a core component of several established anti-inflammatory drugs, which has spurred further research into new derivatives. Studies have focused on their ability to modulate key pathways and enzymes involved in the inflammatory response.
Tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1β and IL-6 are pro-inflammatory cytokines that play a central role in initiating and sustaining inflammatory cascades. alliedacademies.org The inhibition of these mediators is a key strategy in the development of anti-inflammatory agents.
Several studies have demonstrated the potential of 1H-Pyrazole-4-carbaldehyde derivatives to suppress these cytokines. For instance, a series of hydrazone derivatives of pyrazole-4-carboxaldehydes were designed and synthesized to screen for anti-inflammatory activity. Bioassays revealed that many of these compounds significantly inhibited the expression of TNF-α. Two of the most potent compounds, 7b and 11c , exhibited TNF-α inhibitory ability in a dose-dependent manner with IC50 values of 5.56 µM and 3.69 µM, respectively. Similarly, research into 3,5-disubstituted-4,5-dihydro-1H-pyrazoles identified compounds that were significant suppressors of both TNF-α and IL-1β. alliedacademies.org
Further investigations into pyrazole-pyridazine hybrids also showed a marked ability to inhibit the generation of pro-inflammatory mediators. The most active compounds, trimethoxy derivatives 5f and 6f , significantly reduced the levels of nitric oxide (NO), TNF-α, IL-6, and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. rsc.org Another study discovered novel pyrazole analogs as potent nuclear factor kappa B (NF-ĸB) inhibitors, which in turn led to a significant reduction in the levels of IL-1β, TNF-α, and IL-6. nih.gov
Table 1: Inhibition of Inflammatory Mediators by Pyrazole Derivatives
| Compound | Target Mediator | Activity/Finding | Source |
|---|---|---|---|
| Compound 7b (Hydrazone derivative) | TNF-α | IC50: 5.56 µM | |
| Compound 11c (Hydrazone derivative) | TNF-α | IC50: 3.69 µM | |
| Compound 5f (Pyrazole-pyridazine hybrid) | TNF-α, IL-6, NO, PGE-2 | Significant inhibition in LPS-stimulated macrophages | rsc.org |
| Compound 6f (Pyrazole-pyridazine hybrid) | TNF-α, IL-6, NO, PGE-2 | Significant inhibition in LPS-stimulated macrophages | rsc.org |
| Compound 6c (Pyrazole analog) | IL-1β, TNF-α, IL-6 | Significant reduction via NF-ĸB inhibition | nih.gov |
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The pyrazole scaffold is present in celecoxib, a well-known selective COX-2 inhibitor. researchgate.net
Research has focused on developing new pyrazole derivatives with high efficacy and selectivity for COX-2, aiming to enhance safety profiles. nih.gov A study of new pyrazole–pyridazine (B1198779) hybrids identified two compounds, 5f and 6f , as the most active candidates, demonstrating higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively. rsc.org Another derivative, bromo derivative 6e , showed COX-2 inhibitory activity comparable to celecoxib. rsc.org
In a separate study, a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes were synthesized and investigated for their anti-inflammatory activity. researchgate.net Molecular docking analysis was performed to understand the binding interactions of these compounds with the COX-2 enzyme, suggesting this pyrazole template is promising for designing new anti-inflammatory agents. researchgate.net
Table 2: COX-2 Inhibition by Pyrazole Derivatives
| Compound | COX-2 Inhibition (IC50) | Selectivity vs. COX-1 | Source |
|---|---|---|---|
| Compound 5f (Trimethoxy derivative) | 1.50 µM | Higher than celecoxib | rsc.org |
| Compound 6f (Trimethoxy derivative) | 1.15 µM | Higher than celecoxib | rsc.org |
| Compound 6e (Bromo derivative) | Comparable to celecoxib | Not specified | rsc.org |
| Compound AD 532 | Less potent than celecoxib | Selective COX-2 inhibitor | nih.gov |
Exploration in Anticancer and Antitumor Research
The pyrazole core is a versatile scaffold that has been extensively explored for the development of potent and selective anticancer agents. nih.gov Derivatives have been shown to interact with various targets implicated in cancer progression, leading to the inhibition of cell growth and induction of programmed cell death. nih.govtandfonline.com
Pyrazole derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms. One key area of research involves the inhibition of specific kinases that are crucial for cancer cell growth and survival. For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com
Another mechanism involves the inhibition of xanthine (B1682287) oxidase (XO), an enzyme overexpressed in various cancers that contributes to reactive oxygen species (ROS) production. nih.gov A series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives were synthesized as XO inhibitors. Among them, compounds 2b and 2m emerged as potent inhibitors with IC50 values of 9.32 µM and 10.03 µM, respectively. nih.gov These compounds were found to halt the cell cycle progression at the G1 phase and elevate ROS levels, thereby inhibiting cancer cell growth. nih.gov
Additionally, pyrazole derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. nih.gov One study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 µM. nih.gov
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Pyrazole derivatives have consistently demonstrated the ability to trigger this process in cancer cells through various signaling pathways. waocp.org
One common mechanism is the activation of the caspase cascade. A study on pyrazole thiourea (B124793) chimeric derivatives found that the N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N′-(3-bromophenyl)-thiourea compound (4b ) had the highest apoptosis-inducing effect. cornell.edu This compound increased the expression of tumor necrosis factor receptors TRAIL-R1 and TRAIL-R2, augmented cleaved caspase 3 levels, and reduced the levels of apoptosis inhibitory proteins. cornell.edu
Another series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to be effective inhibitors of Bcl-2, a key anti-apoptotic protein. nih.govrsc.org Compounds 10b and 10c showed significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines by decreasing Bcl-2 expression while increasing the expression of pro-apoptotic genes such as Bax, P53, and Caspase-3. nih.govrsc.org Research on 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes also confirmed that potent xanthine oxidase inhibitors 2b and 2m induced apoptosis by elevating ROS levels and altering the mitochondrial membrane potential. nih.gov
Table 3: Cytotoxic and Apoptotic Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Apoptotic Mechanism | Source |
|---|---|---|---|---|
| Compound 4b | Human cancer cells | Not specified | Increased TRAIL-R1/R2, cleaved caspase 3 | cornell.edu |
| Compound 3f | MDA-MB-468 | 14.97 µM (24h), 6.45 µM (48h) | ROS generation, caspase 3 signaling | waocp.org |
| Compound 10b | MCF-7 | 3.9 µM | Bcl-2 inhibition, increased Bax, P53, Caspase-3 | nih.govrsc.org |
| Compound 10c | MCF-7 | 5.2 µM | Bcl-2 inhibition, increased Bax, P53, Caspase-3 | nih.govrsc.org |
| Compound 2b | XO-harboring cancer cells | Not specified | XO inhibition, increased ROS, altered mitochondrial potential | nih.gov |
| Compound 2m | XO-harboring cancer cells | Not specified | XO inhibition, increased ROS, altered mitochondrial potential | nih.gov |
| Compound 43 | MCF7 | 0.25 µM | PI3 kinase inhibition | nih.gov |
Mentioned Compounds
Tubulin Polymerization Inhibition
Derivatives of 1H-Pyrazole-4-carbaldehyde have emerged as a significant class of compounds in cancer research due to their activity as tubulin polymerization inhibitors. researchgate.net Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for cell division, making them a key target for anticancer drugs. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells. researchgate.netmdpi.com
Several studies have highlighted the potential of pyrazole-based compounds to inhibit tubulin polymerization by binding to the colchicine-binding site. mdpi.comnih.gov For instance, a series of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates, which are chalcone (B49325) derivatives of a pyrazole carbaldehyde, were synthesized and evaluated for their anti-tubulin activity. nih.gov These compounds demonstrated a percentage of inhibition ranging from 28.42% to 66.40%. nih.gov
In another study, the pyrazole derivative 5b was identified as a novel tubulin polymerization inhibitor with an IC50 value of 7.30 μM. mdpi.com This compound also exhibited potent tumor cell growth inhibitory activity against various cancer cell lines, including leukemia K562 and lung tumor A549 cells. mdpi.com Similarly, pyrazoline derivatives have been investigated, with one study identifying compound 4a as a potent cytotoxic agent whose tubulin polymerization inhibition was comparable to the well-known inhibitor Combretastatin A-4 (CA-4). researchgate.net Another series of pyrazoline derivatives yielded a top hit, compound 3q , which showed potent tubulin-polymerization inhibition comparable to colchicine (B1669291) but with lower toxicity. nih.gov These findings underscore the potential of the pyrazole scaffold in developing new anticancer agents that target microtubule dynamics. mdpi.comresearchgate.netnih.gov
Antimicrobial and Antifungal Activity Studies
The pyrazole nucleus is a versatile scaffold that has been extensively explored for the development of new antimicrobial and antifungal agents. researchgate.netnih.gov Derivatives synthesized from 1H-Pyrazole-4-carbaldehyde have demonstrated a broad spectrum of activity, showing efficacy against various pathogenic bacteria and fungi. chemmethod.combiointerfaceresearch.com The functionalization of the pyrazole ring allows for the modulation of biological activity, leading to the discovery of compounds with significant therapeutic potential. biointerfaceresearch.com
Pyrazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In one study, a series of synthesized 3,4-disubstituted pyrazole derivatives (4a-4j ) were evaluated, with compounds 4a, 4c, 4d, 4h, and 4i showing high sensitivity against the selected microbes. researchgate.net Another research effort synthesized new 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde derivatives ([III ]a-e) which exhibited a range of excellent to good antibacterial activity when tested against two pathogenic bacterial species. chemmethod.com
Furthermore, the antimicrobial activity of 4-functional pyrazole derivatives was evaluated against reference strains of Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative), with the results indicating a pronounced effect. biointerfaceresearch.com The development of pyrazole-based compounds is particularly relevant in the context of rising antibiotic resistance. nih.gov For example, certain hydrazide derivatives of pyrazole were found to be more potent than the control antibiotic gentamicin (B1671437) in inhibiting the growth of Neisseria gonorrhoeae, a pathogen that has acquired broad-spectrum antibiotic resistance. nih.gov Imidazo-pyridine substituted pyrazoles have also been reported as potent broad-spectrum antibacterial agents, showing greater efficacy than ciprofloxacin (B1669076) against several Gram-negative strains. nih.gov
Table 1: Antibacterial Activity of Selected 1H-Pyrazole-4-carbaldehyde Derivatives
| Compound/Series | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|
| 4a, 4c, 4d, 4h, 4i | Gram-positive & Gram-negative | High sensitivity | researchgate.net |
| [III ]a-e | Pathogenic bacteria | Excellent to good efficacy | chemmethod.com |
| Hydrazide derivatives | Neisseria gonorrhoeae | More potent than gentamicin | nih.gov |
| Imidazo-pyridine derivatives | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa) | More potent than ciprofloxacin | nih.gov |
In addition to their antibacterial properties, derivatives of 1H-Pyrazole-4-carbaldehyde are also effective against various fungal strains. researchgate.net A study demonstrated that certain pyrazole derivatives have a significant inhibitory effect on the growth of Candida albicans and Aspergillus niger. researchgate.net Research on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives also showed a pronounced effect on fungi of the genus Candida. biointerfaceresearch.com
Specific pyrazole carboxamide derivatives have been identified with notable antifungal activity. For example, compounds 5a , 5d , 5e , 5h , and 5l (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives) showed good antifungal activity against Pythium ultimum. nih.gov In another investigation, compound 12 displayed 105% antifungal activity against Aspergillus fumigatus when compared to the standard drug ketoconazole. researchgate.net A series of new pyrazole derivatives containing a 2(3H)-benzoxazolone ring were tested against plant pathogenic fungi, with compound 3a demonstrating the most promising inhibition potential (27.8 - 38.1%), particularly against Fusarium species. uctm.edu
Table 2: Antifungal Activity of Selected 1H-Pyrazole-4-carbaldehyde Derivatives
| Compound/Series | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| Pyrazole derivatives | Candida albicans, Aspergillus niger | Significant inhibitory effect | researchgate.net |
| 4-functional derivatives | Candida genus | Pronounced effect | biointerfaceresearch.com |
| 5a, 5d, 5e, 5h, 5l | Pythium ultimum | Good antifungal activity | nih.gov |
| 12 | Aspergillus fumigatus | 105% activity compared to ketoconazole | researchgate.net |
| 3a | Fusarium graminearum, Fusarium oxysporum | 27.8 - 38.1% inhibition | uctm.edu |
Antiviral Research
The pyrazole scaffold is a recognized pharmacophore in the development of antiviral agents. nih.gov Research has focused on synthesizing and evaluating derivatives of 1H-Pyrazole-4-carbaldehyde against a wide range of RNA and DNA viruses. nih.govresearchgate.net
A notable study identified a pyrazole derivative, compound 11 , as an inhibitor of the Chikungunya virus (ChikV) nsP2 protease through high-throughput virtual screening, with a subsequent assay confirming its inhibitory activity with an IC50 of 14.15 µM. Another extensive study designed and synthesized a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (7a-p and 8a-l ). nih.govresearchgate.net The majority of the derivatives in the 7a-p series were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency over reference inhibitors. nih.govresearchgate.net The introduction of a p-methoxy substituent on the phenylsulfonyl group (series 8a-l ) generally reduced or eliminated the anti-YFV and anti-RSV activity but conferred potency against Bovine Viral Diarrhea Virus (BVDV) for several analogs. nih.gov
Furthermore, research into 1-arylpyrazole derivatives led to the discovery of compounds 4 and 14b , which exhibited promising antiviral activity against the vesicular stomatitis virus (VSV). benthamdirect.com These studies highlight the versatility of the pyrazole-4-carbaldehyde core in generating derivatives with specific activities against different viral targets. nih.govbenthamdirect.com
Antidepressant Activity Investigations
The pyrazole structure has been a subject of considerable interest in neuroscience, with various derivatives known to possess a spectrum of activities related to the central nervous system, including antidepressant effects. minia.edu.eg
A study evaluating newly synthesized pyrazole derivatives found that compounds 4a and 4b induced marked antidepressant activity in the tail suspension behavioral despair test in mice. minia.edu.eg Their effect was nearly twice the activity of the reference antidepressant drug imipramine (B1671792) at the same dose level, significantly reducing the duration of immobility. minia.edu.eg This suggests a potent antidepressant-like effect for these specific pyrazole structures.
Recent research has delved into the specific mechanisms by which pyrazole derivatives may exert their antidepressant effects, focusing on the serotonin (B10506) transporter protein, a key target for many antidepressant drugs. citedrive.comorientjchem.org A study was designed specifically to create novel pyrazole carbaldehyde derivatives as potential selective serotonin reuptake inhibitors (SSRIs). citedrive.comorientjchem.org
Through in silico methods, including molecular docking, these newly synthesized compounds were evaluated for their binding affinity at the active site of the human serotonin transporter protein (PDB ID: 5I73). citedrive.comorientjchem.org The computational findings suggested that the derivatives exhibit promising antidepressant properties by interacting with this target. citedrive.com Among the synthesized compounds, the derivative containing a primary amine substituent (B2 ) was identified as having the highest potential activity, highlighting a structural feature that may be key for potent serotonin reuptake inhibition. orientjchem.org This research opens a new avenue for developing pyrazole-based compounds as a novel class of antidepressants targeting the serotonergic system. citedrive.com
Other Biological Activity Research Areas
Derivatives of 1H-pyrazole-4-carbaldehyde are a subject of extensive research due to their wide-ranging pharmacological potential. Scientists have explored their efficacy in several other key areas of biological activity, demonstrating the versatility of the pyrazole scaffold in medicinal chemistry. These areas include neuroprotection, inhibition of the angiotensin-converting enzyme, interaction with estrogen receptors, and the development of anticonvulsant, antitubercular, and antidiabetic agents.
Neuroprotective Properties
Research has identified certain trisubstituted pyrazoles as possessing both neuroprotective and anti-inflammatory properties. bohrium.comnih.gov A second generation of pyrazole analogs, specifically pyrazolyl oxalamide derivatives, has been designed to enhance neuroprotective activity for neurons under inflammatory conditions. bohrium.comnih.gov In vitro assays have been conducted to assess the anti-neurotoxic, neuroprotective, and cytotoxic activities of these compounds. bohrium.comnih.gov
Studies using human THP-1 monocytic cells, which serve as a model for microglia, aimed to discover new molecules capable of inhibiting adverse microglial activation without causing cytotoxicity. nih.gov Five of these second-generation compounds significantly lowered the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. bohrium.com One of these derivatives was also found to directly protect SH-SY5Y neuronal cells from cytotoxic THP-1 cell supernatants. bohrium.com While most of the synthesized compounds were found to be non-toxic to the cultured cells at the concentrations tested, one analog was excluded due to interference with cell viability assays. bohrium.com These findings present a design template for developing novel inhibitors of neuroinflammation and neuroprotective drugs. bohrium.comnih.gov Additionally, newly synthesized pyrazolone (B3327878) derivatives have shown a neuroprotective effect against PTZ-induced neuroinflammation in mice. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
A series of chalcones and their corresponding pyrazole derivatives have been synthesized and evaluated for their potential as Angiotensin I-Converting Enzyme (ACE) inhibitors. nih.gov The structures of these compounds were confirmed using various analytical techniques, including elemental analysis, UV, IR, MS, and NMR spectroscopy. nih.gov
Among the tested compounds, one chalcone derivative demonstrated the highest activity with an IC50 value of 0.219 mM. nih.gov The most potent pyrazole derivative exhibited an even lower IC50 value of 0.213 mM, indicating strong inhibitory potential. nih.gov Recent studies have also highlighted that pyrazole derivatives can act as inhibitors of both neural and inducible nitric oxide synthase (nNOS and iNOS). nih.gov
Table 1: ACE Inhibitory Activity of Selected Chalcone and Pyrazole Derivatives
| Compound Type | Compound Number | IC50 (mM) |
|---|---|---|
| Chalcone | 7 | 0.219 |
| Pyrazole | 15 | 0.213 |
Estrogen Receptor (ER) Ligand Activity
The pyrazole scaffold has been investigated for its ability to produce ligands for the estrogen receptor (ER). mdpi.com Researchers have developed a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles as potential ER ligands. mdpi.comnih.gov Furthermore, novel tetrasubstituted pyrazole derivatives with a nitro substituent on their A-phenol ring have been synthesized and their binding affinity for ER subtypes ERα and ERβ has been determined. nih.gov
One particular 2-nitrophenol (B165410) derivative was found to bind effectively to both ER subtypes, with RBA values of 5.17 for ERα and 3.27 for ERβ. nih.gov The introduction of a nitro group into the A ring of these compounds was generally found to enhance their ERβ binding capabilities. nih.gov Another study focused on a propylpyrazole triol (PPT), which binds to ERα with high affinity and demonstrates a 410-fold binding preference for ERα, acting as the first ERα-specific agonist. nih.gov
Anticonvulsant Properties
The anticonvulsant potential of pyrazole derivatives has been a significant area of investigation. minia.edu.egresearchgate.net Various synthesized pyrazole derivatives have shown considerable activity in preclinical models of epilepsy. minia.edu.eg For instance, a series of pyrazolyl thiosemicarbazone derivatives were synthesized and evaluated for their anticonvulsant activity, with all tested compounds showing a long duration of protection in maximal electroshock (MES) screens. koreascience.krresearchgate.net One compound, in particular, emerged as a promising candidate with an ED50 value of 47.3 mg/kg and a protective index (PI) of 4.8, which is superior to some established drugs like phenobarbital (B1680315) and valproate in terms of safety. koreascience.krresearchgate.net This compound also showed protection against pentylenetetrazole-induced seizures, suggesting a possible mechanism of action involving GABA-mediated pathways. koreascience.kr
Other studies have also reported on the anticonvulsant activities of pyrazole derivatives, noting that they possess a broad spectrum of biological activities including tranquillizing, muscle relaxant, and psychoanaleptic effects. minia.edu.eg Newly developed substituted pyrazoles have demonstrated significant anticonvulsive activity in mice, with the most potent molecule also showing no behavioral alterations and considerable CNS depressant activity. nih.gov
Table 2: Anticonvulsant Activity of a Promising Pyrazolyl Thiosemicarbazone Derivative
| Compound | ED50 (mg/kg) | Protective Index (PI) |
|---|---|---|
| 5b | 47.3 | 4.8 |
Antitubercular Agent Development
The pyrazole nucleus is a promising scaffold for the synthesis of new antitubercular agents. researchgate.net Numerous pyrazole-containing derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov Some of these compounds have shown significant potency and may operate through novel mechanisms of action.
For example, a series of 49 five-membered heterocyclic compounds, including 1,3,5-trisubstituted pyrazoles, were synthesized and tested against Mycobacterium tuberculosis. nih.gov Several of these pyrazoles exhibited minimum inhibitory concentration (MIC) values in the low micromolar range and possessed an improved physicochemical profile with no cytotoxic effects. nih.gov One compound induced a statistically significant reduction in lung bacterial counts in a murine model of acute TB infection. nih.gov Whole genome sequencing of resistant mutants revealed mutations in the mmpL3 gene, identifying it as the target of this series. nih.gov
Other research has focused on pyrazole-based inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme in the bacterial cell wall synthesis that is absent in mammals. mdpi.com While structural modifications to a known pyrazole-based inhibitor did not improve antituberculosis activity, most of the new compounds showed MtbUGM inhibitory activity. mdpi.com Additionally, novel pyrazolylpyrazoline derivatives have been synthesized and have shown substantial inhibition against M. tuberculosis H37Rv, with one compound demonstrating an MIC of 12.5 μg/mL and 99% inhibition. acs.org
Antidiabetic Potentials (e.g., α-glucosidase Inhibition)
Pyrazole derivatives have emerged as a promising class of compounds for the development of α-glucosidase inhibitors, which are a validated target for treating type 2 diabetes mellitus. nih.govnih.gov Several studies have reported on pyrazole-based compounds with potent α-glucosidase inhibitory activity. nih.govnih.govresearch-nexus.netbohrium.com
One study investigated novel 5-aryl pyrazole-glucose hybrids, with thirteen derivatives demonstrating superior in vitro inhibitory effects compared to the standard drug acarbose. nih.gov The most potent compound had an IC50 value of 0.5 µM, and kinetic studies revealed it to be a competitive inhibitor. nih.gov In vivo studies confirmed that this compound effectively reduced blood sugar levels in rats. nih.gov
Another study evaluated pyrazole and pyrazolone derivatives as specific inhibitors of α-glucosidase. research-nexus.net Certain derivatives showed promising inhibition of α-glucosidase, with one compound achieving a strong IC50 value, suggesting its potential for controlling postprandial blood sugar levels. research-nexus.net In silico studies supported these findings, indicating a specific binding interaction with α-glucosidase. research-nexus.net
Table 3: α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Class | Most Potent Compound | IC50 (µM) |
|---|---|---|
| 5-Aryl Pyrazole-Glucose Hybrids | 8g | 0.5 |
| Pyrazole/Pyrazolone Derivatives | Not specified | Strong inhibitory potential |
| Standard Drug | Acarbose | 750.0 |
Antileishmanial and Antimalarial Applications
Derivatives of 1H-Pyrazole-4-carbaldehyde have been a focal point in the search for new treatments for parasitic diseases like leishmaniasis and malaria. malariaworld.orgresearchgate.netglobalresearchonline.net The emergence of drug resistance to existing therapies has necessitated the development of novel therapeutic agents, with pyrazole-based compounds showing considerable promise. malariaworld.org
In one study, a series of novel 1H-pyrazole derivatives were synthesized, starting from a pyrazole aldehyde. malariaworld.org These compounds underwent in vivo testing for antimalarial activity against Plasmodium berghei in mice and in vitro evaluation for antileishmanial activity against Leishmania aethiopica promastigotes. malariaworld.org One particular derivative, a hydrazine-coupled pyrazole, demonstrated superior activity against Leishmania aethiopica with an IC50 value of 0.018 µg/mL, which was significantly more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. malariaworld.org Furthermore, other derivatives in this study showed potent antimalarial effects, with suppression rates of up to 90.4%. malariaworld.org
Another study focused on the synthesis of 1-aryl-1H-pyrazole-4-carboximidamide derivatives from 1-aryl-1H-pyrazole-4-carbaldehydes. scielo.br The resulting compounds were tested for their in vitro antileishmanial activity, highlighting the potential of this class of molecules in antiparasitic drug discovery. scielo.br The research underscores the versatility of the pyrazole scaffold in generating compounds with dual antimalarial and antileishmanial properties. malariaworld.org
| Compound Derivative | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Hydrazine-coupled pyrazole | Leishmania aethiopica | IC50 | 0.018 µg/mL | malariaworld.org |
| Hydrazine-coupled pyrazole | Plasmodium berghei | Suppression | Up to 90.4% | malariaworld.org |
| 1-aryl-1H-pyrazole-4-carboximidamides | Leishmania species | In vitro activity demonstrated | scielo.br |
Antiangiogenic Properties
The investigation into pyrazole derivatives has extended to their potential role in cancer therapy, specifically targeting angiogenesis, the formation of new blood vessels that tumors need to grow. Research has been conducted on novel pyrazole derivatives, synthesized from precursors like pyrazole-4-carbaldehyde, to evaluate their anti-angiogenic activity. kuleuven.bescispace.com This line of inquiry is crucial as inhibiting angiogenesis is a key strategy in modern oncology. While the specific mechanisms and efficacy are still under investigation, the initial synthesis and evaluation of these compounds mark an important step in developing new anti-cancer agents derived from the pyrazole scaffold.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Derivatives of pyrazoline, a related dihydro-pyrazole structure, have been extensively studied for their ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. researchgate.netnih.govnih.gov The two isoforms of this enzyme, MAO-A and MAO-B, are targets for the treatment of depression and neurodegenerative disorders, respectively. researchgate.net
Several studies have synthesized series of pyrazoline derivatives and tested their inhibitory activity against both MAO isoforms. One study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives found that many of the synthesized compounds exhibited high activity against both MAO-A and MAO-B, with Ki values in the nanomolar range. researchgate.net Another investigation into halogenated pyrazolines revealed that substitutions on the phenyl ring at the fifth position of the pyrazoline core led to potent and selective MAO-B inhibition. nih.gov For instance, a compound with a fluorine substitution (EH7) showed a high potency for MAO-B with an IC50 value of 0.063 µM and a high selectivity index. nih.gov Kinetic studies further revealed that this compound acts as a reversible and competitive inhibitor of MAO-B. nih.gov These findings highlight the potential of pyrazoline-based compounds, originating from pyrazole precursors, in the development of selective MAO-B inhibitors for neurological conditions.
| Compound Class | Key Structural Feature | MAO-B Inhibition | Selectivity | Reference |
|---|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Aryl substituents on the pyrazoline ring | Ki values as low as 1.5 nM | Varies, some show high selectivity for MAO-B | researchgate.net |
| Halogenated Pyrazolines | Halogen substitution on the C5 phenyl ring | IC50 of 0.063 µM for a fluoro-substituted derivative (EH7) | High selectivity for MAO-B (Selectivity Index of 133.0 for EH7) | nih.gov |
Materials Science Research
In the realm of materials science, 1H-Pyrazole-4-carbaldehyde and its derivatives serve as versatile building blocks for creating novel materials with tailored functionalities.
Development of Materials with Specific Electronic or Optical Properties
The pyrazole scaffold is a component in the design of materials with specific electronic and optical properties. mdpi.commdpi.com The aromatic nature of the pyrazole ring and the ability to introduce various functional groups, such as the carbaldehyde, allow for the fine-tuning of the electronic structure and, consequently, the optical and electronic behavior of the resulting materials. These materials have potential applications in areas such as organic electronics and photonics. mdpi.com
Applications in Polymer Chemistry
The reactivity of the aldehyde group in 1H-Pyrazole-4-carbaldehyde makes it a useful monomer or intermediate in polymer chemistry. It can participate in various polymerization reactions to incorporate the pyrazole moiety into polymer backbones or as pendant groups. This can imbue the resulting polymers with specific properties, such as thermal stability, coordination ability, or biological activity, opening up applications in advanced coatings, functional resins, and specialty polymers.
Role as Ligands for Metal-Organic Frameworks (MOFs)
While 1H-Pyrazole-4-carboxylic acid is a commonly used ligand, the principles extend to other functionalized pyrazoles. dntb.gov.uaaminer.orgresearchgate.net For instance, a tritopic pyrazole-based organoarsine ligand has been synthesized and used to create novel MOFs with unusual "pinwheel"-shaped pores. digitellinc.com The ability to tailor the organic ligand is a key advantage of MOF chemistry, and pyrazole derivatives provide a versatile platform for designing frameworks with specific pore environments and functionalities. digitellinc.com The resulting MOFs can exhibit enhanced stability and targeted affinities for specific molecules, making them suitable for applications in gas separations and sensing. digitellinc.com
Utilization in Fluorescent Sensors and Probes
Derivatives of 1H-pyrazole-4-carbaldehyde are instrumental in the development of fluorescent sensors and probes, which are vital tools for detecting and imaging specific analytes in biological and environmental systems. The pyrazole core, due to its N-donor character and versatile electronic properties, can be integrated into larger molecular systems designed to exhibit changes in fluorescence upon interaction with a target species. nih.gov These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched in the presence of the analyte. nih.govnih.gov
Researchers have synthesized pyrazole-based sensors derived from chalcone precursors to screen for fluorescence "turn-on" properties in the presence of various metal ions. nih.gov For instance, specific pyrazole derivatives have demonstrated high selectivity and sensitivity for detecting biologically important and environmentally toxic metal ions. One such study reported a pyrazole compound that showed a 20-fold increase in fluorescence emission for Zinc (Zn²⁺) and a 30-fold increase for Iron (Fe³⁺), highlighting the potential for creating highly specific sensors. nih.gov The mechanism for this sensing is often attributed to the blocking of photoinduced electron transfer (PET) upon chelation of the metal ion by the pyrazole-based ligand. nih.govmdpi.com
Furthermore, pyrazoloquinoline derivatives have been synthesized to act as selective fluorescent sensors for Zn²⁺ ions. mdpi.com One such sensor exhibited a 13-fold increase in fluorescence quantum yield upon binding with Zn²⁺, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com These sensors have shown utility in cellular imaging, localizing near the cell membrane and in the cytoplasm to detect intracellular zinc ions. nih.govmdpi.com
| Sensor Type | Target Analyte(s) | Key Findings |
| Pyrazole Derivative | Zn²⁺ / Cd²⁺ | Showed a ~20-fold fluorescence increase for Zn²⁺ compared to a 2.5-fold increase for Cd²⁺. nih.gov |
| Pyrazole Derivative | Fe³⁺ / Fe²⁺ | Displayed a 30-fold fluorescence increase for Fe³⁺, with a detection limit of 0.025 μM. nih.gov |
| Pyrazoloquinoline Derivative | Zn²⁺ | Exhibited a 13-fold increase in fluorescence quantum yield with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com |
Integration into Solar Cells and Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, pyrazole derivatives are being explored for their potential in optoelectronic devices. Their electronic properties make them suitable candidates for use as donor or acceptor materials in organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and organic solar cells. dntb.gov.ua
Research using Density Functional Theory (DFT) has been employed to study the optoelectronic properties of novel pyrazole derivatives to assess their suitability for photovoltaic applications. One study focused on 3-amino-1-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile (PBCC) and its derivatives. The analysis of parameters such as electron injection barriers and band gap alignment suggested that these compounds could be proficiently used in photovoltaic devices. dntb.gov.ua The findings indicated their potential as donor materials in DSSCs. Moreover, the study suggested that PBCC and its derivatives could also function as efficient acceptor materials when paired with specific donor polymers like poly(dithieno[3,2-b:2,3-d]pyrrole thiophene) (PDTPr-T) or as donor materials with Phenyl-C61-butyric acid methyl ester (PC61BM) in organic solar cells. dntb.gov.ua
| Pyrazole Derivative Application | Device Type | Potential Role |
| PBCC and its derivatives | Dye-Sensitized Solar Cells (DSSCs) | Donor Material dntb.gov.ua |
| PBCC and its derivatives | Organic Solar Cells (OSCs) | Acceptor Material (with PDTPr-T) dntb.gov.ua |
| PBCC and its derivatives | Organic Solar Cells (OSCs) | Donor Material (with PC61BM) dntb.gov.ua |
Agrochemical Research
1H-Pyrazole-4-carbaldehyde and its derivatives are significant scaffolds in agrochemical research, serving as precursors for the synthesis of a variety of active compounds, including herbicides, fungicides, and insecticides. chemimpex.comchemimpex.com The pyrazole ring is a key pharmacophore in the design of new crop protection agents. nih.gov
Development of Herbicidal Agents
Pyrazole derivatives have been successfully developed into commercial herbicides. researchgate.net Research in this area focuses on synthesizing novel analogs to discover compounds with high efficacy against a broad spectrum of weeds at low application rates, while ensuring safety for useful crops. google.com Pyrazole-based herbicides can be broadly categorized based on their chemical structure, including aryl pyrazoles, aroyl pyrazoles, and sulfonylurea pyrazoles. researchgate.net
Patented research has described novel pyrazole derivatives substituted with aryl or aromatic heterocyclic groups that demonstrate potent herbicidal activity. These compounds have been shown to control a wide variety of annual and perennial weeds in both paddy and upland fields without causing chemical damage to crops. google.com The mechanism of action for some pyrazole herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicide discovery. researchgate.net
Formulation of Fungicidal Compounds
The pyrazole ring is an efficient pharmacophore in the design of fungicides. nih.gov In the ongoing effort to combat the development of resistance in pathogenic fungi, researchers are designing and synthesizing novel pyrazole derivatives. nih.govnih.gov
One study involved the synthesis of 32 novel substituted pyrazole derivatives and tested their fungicidal activities against several plant pathogens. nih.gov The results indicated that many of the derivatives exhibited considerable antifungal activity. For example, a compound containing a p-trifluoromethyl-phenyl moiety showed high activity against a range of fungi, including Botrytis cinerea and Rhizoctonia solani Kuhn. nih.gov Another approach involves creating pyrazole-4-carboxamide derivatives, which have been identified as highly efficient antifungal lead compounds targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. nih.gov
| Compound Type | Target Fungi | Key Findings |
| Pyrazole derivative with p-trifluoromethyl-phenyl moiety | Botrytis cinerea, Rhizoctonia solani, Valsa mali, Thanatephorus cucumeris, Fusarium oxysporum, Fusarium graminearum | Showed high activity with EC₅₀ values ranging from 1.638 to 6.986 µg/mL. nih.gov |
| Pyrazole-4-carboxamide derivatives | Sclerotinia sclerotiorum | Compound U22 showed an EC₅₀ value of 0.94 ± 0.11 µg/mL and excellent preventative efficacy (89.9%) in vivo. nih.gov |
Exploration as Insecticidal and Acaricidal Agents
Derivatives of pyrazole are also prominent in the search for new insecticides and acaricides. researchgate.netresearchgate.net Research has focused on synthesizing various pyrazole derivatives and evaluating their activity against economically important pests.
A series of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and tested for their insecticidal activities against Aphis fabae (black bean aphid). researchgate.net Several of these compounds exhibited good activity, with one derivative showing 85.7% mortality at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. researchgate.net Other research has explored pyrazole carboxamides, which have been found to exhibit broad-spectrum insecticidal and acaricidal activity by inhibiting mitochondrial electron transport at Complex I. researchgate.net These compounds have shown potency against pests like the tobacco budworm (Heliothis virescens) and the two-spotted spider mite (Tetranychus urticae). researchgate.net
| Compound Class | Target Pest(s) | Notable Activity |
| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Compound 7h showed 85.7% mortality at 12.5 mg/L. researchgate.net |
| Pyrazole carboxamides | Heliothis virescens, Tetranychus urticae | Potent activity through inhibition of mitochondrial electron transport. researchgate.net |
Spectroscopic and Structural Characterization Methodologies for 1h Pyrazole 4 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of pyrazole-4-carbaldehyde derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift of approximately 10.09 ppm. ekb.eg The proton on the pyrazole (B372694) ring (H5) is also observed as a distinct singlet around 8.57 ppm. ekb.eg For other derivatives, this pyrazole proton signal can be found at δ 8.2 ppm, while the aldehyde proton appears at δ 9.4 ppm. semanticscholar.org In the case of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the formyl proton gives a singlet at δ = 8.90 ppm. mdpi.com Aromatic protons from phenyl substituents typically resonate in the multiplet region between 7.11 and 7.89 ppm. ekb.eg
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of around 190.51 ppm for some derivatives. ekb.eg For 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the carbonyl carbon is found at δ 160.1 ppm, while the C=N carbon of the pyrazole ring is at δ 148.6 ppm. mdpi.com The carbons of the pyrazole ring and any attached aromatic rings resonate in the range of approximately 118 to 155 ppm. ekb.egmdpi.com The structures of newly synthesized derivatives are routinely confirmed by both ¹H and ¹³C NMR analyses. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole-4-carbaldehyde Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | References |
| Aldehyde (-CHO) | 8.90 - 10.09 (singlet) | ~160.1 - 190.5 | ekb.egsemanticscholar.orgmdpi.com |
| Pyrazole Ring (C-H) | 8.2 - 8.57 (singlet) | - | ekb.egsemanticscholar.org |
| Pyrazole Ring (C=N) | - | ~148.6 - 154.3 | ekb.egmdpi.com |
| Aromatic Rings (Ar-H) | 7.11 - 7.89 (multiplet) | ~118.7 - 139.9 | ekb.eg |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1H-Pyrazole-4-carbaldehyde derivatives, the IR spectrum is characterized by several key absorption bands.
The most prominent feature is the strong stretching vibration of the aldehyde carbonyl group (C=O), which typically appears in the range of 1667 to 1680 cm⁻¹. mdpi.commdpi.com For 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, this band is observed around 1640 cm⁻¹, with another C=O stretch from the benzoyl group appearing near 1756 cm⁻¹. semanticscholar.org The stretching vibration of the C=N bond within the pyrazole ring is generally found between 1529 and 1638 cm⁻¹. semanticscholar.orgmdpi.com
Additionally, the spectra show absorption bands corresponding to aromatic C-H stretching (around 3052-3126 cm⁻¹) and the aldehyde C-H stretching, which is often seen near 2790-2798 cm⁻¹. ekb.egsemanticscholar.org The pyrazole ring itself exhibits characteristic absorption bands, with stretching vibrations found in the regions of 1402-1420 cm⁻¹ and 1071-1189 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for Pyrazole-4-carbaldehyde Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |
| Aldehyde C=O | Stretch | 1640 - 1680 | semanticscholar.orgmdpi.commdpi.com |
| Pyrazole C=N | Stretch | 1529 - 1638 | semanticscholar.orgmdpi.com |
| Aldehyde C-H | Stretch | 2790 - 2798 | semanticscholar.org |
| Aromatic C-H | Stretch | 3052 - 3126 | ekb.egsemanticscholar.org |
| Pyrazole Ring | Stretch | 1402-1420 & 1071-1189 | nih.gov |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of pyrazole-4-carbaldehyde derivatives. HRMS, in particular, provides highly accurate mass measurements, which allows for the unambiguous confirmation of a compound's molecular formula. nih.gov
For instance, the structure of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was confirmed by HRMS, which showed a molecular ion [M+H]⁺ at m/z 281.0691, closely matching the calculated value of 281.0687 for C₁₃H₁₄ClN₂O₃. mdpi.com This level of precision is crucial for distinguishing between compounds with similar nominal masses. The analysis of fragmentation patterns in the mass spectrum can also provide valuable structural information about the pyrazole core and its substituents. researchgate.net
X-ray Crystallography and Single-Crystal Structural Analysis
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction studies reveal that the pyrazole ring in these derivatives is typically planar or nearly planar. spast.org The substituents attached to the ring, however, can adopt various orientations. In the crystal structure of a pyrazole chalcone (B49325) derivative, the pyrazolylphenylpropenone backbone was found to be almost planar, with a small dihedral angle of 7.63 (10)° between the pyrazole ring and an attached phenyl ring.
The solid-state packing of pyrazole derivatives is governed by a variety of non-covalent interactions, with hydrogen bonding playing a primary role. The N-H group of the pyrazole ring is a versatile hydrogen bond donor, while the pyridinic nitrogen atom is an acceptor, leading to the formation of predictable supramolecular assemblies. nih.govresearchgate.net
Common motifs include dimers, trimers, tetramers, and infinite chains (catemers) formed through N-H···N hydrogen bonds. researchgate.netnih.govmdpi.com In addition to these, C-H···O hydrogen bonds are frequently observed, particularly involving the aldehyde oxygen. For example, molecules of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde form dimers through intermolecular C—H⋯O hydrogen bonds. researchgate.net In other structures, these C-H···O interactions can link molecules into extended chains. irjet.net
Future Research Directions and Translational Perspectives
Emerging Synthetic Strategies and Reaction Innovations
The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive towards more efficient, sustainable, and diverse methodologies. researchgate.net Future research will likely focus on the application of cutting-edge synthetic strategies to 1H-Pyrazole-4-carbaldehyde and its derivatives.
Key areas of innovation include:
Green Chemistry Approaches: The development of eco-friendly synthetic protocols is a major trend. This includes the use of greener solvents (like water or ionic liquids), renewable starting materials, and energy-efficient reaction conditions such as microwave or ultrasound assistance. researchgate.netias.ac.in For instance, one-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical way to construct complex molecular architectures from simple precursors, including pyrazole carbaldehydes. mdpi.comnih.gov
Novel Catalytic Systems: The exploration of new catalysts is set to revolutionize pyrazole synthesis. This includes the use of transition-metal catalysts, organocatalysts, and even biocatalysts to achieve higher yields, selectivity, and functional group tolerance. mdpi.combohrium.com For example, silica-functionalized materials are being investigated as heterogeneous catalysts that can be easily recovered and reused. bohrium.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis and derivatization of 1H-Pyrazole-4-carbaldehyde could enable the rapid production of libraries of new compounds for screening purposes.
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Future strategies may involve the selective activation of C-H bonds on the pyrazole ring or its substituents to introduce new functional groups without the need for pre-functionalized starting materials.
| Strategy | Description | Potential Advantage for 1H-Pyrazole-4-carbaldehyde |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. mdpi.com | Rapid generation of diverse libraries of complex molecules. |
| Green Catalysis | Use of environmentally benign catalysts, such as biocatalysts or recyclable heterogeneous catalysts. bohrium.com | Reduced environmental impact and cost of synthesis. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved scalability, safety, and control over reaction parameters. |
| Photoredox Catalysis | Using light to initiate chemical reactions. mdpi.com | Access to novel reaction pathways and mild reaction conditions. |
Advanced Computational Modeling for Structure-Function Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For 1H-Pyrazole-4-carbaldehyde and its derivatives, advanced computational modeling will be crucial for predicting their properties and guiding experimental efforts.
Future directions in this area include:
Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to accurately predict the electronic structure, reactivity, and spectroscopic properties of new pyrazole derivatives. nih.govresearchgate.net This information is vital for understanding reaction mechanisms and designing molecules with desired electronic properties.
Molecular Docking and Dynamics: These techniques are used to predict how a molecule will bind to a biological target, such as a protein or enzyme. mdpi.comresearchgate.net By performing virtual screening of libraries of compounds derived from 1H-Pyrazole-4-carbaldehyde, researchers can identify promising candidates for further experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. nih.gov These models can be used to predict the activity of new compounds and to optimize the structure of existing ones.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to accelerate the discovery of new molecules. Machine learning algorithms can be trained on large datasets of chemical and biological data to predict the properties of new compounds, identify novel drug targets, and even design new synthetic routes.
| Technique | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculations. researchgate.net | Reactivity, stability, spectroscopic properties. |
| Molecular Docking | Predicting binding modes of ligands to macromolecules. researchgate.net | Binding affinity, identification of key interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules over time. researchgate.net | Conformational changes, binding free energies. |
| QSAR | Relating chemical structure to biological activity. nih.gov | Prediction of biological activity for new compounds. |
Exploration of Novel Bioactive Scaffolds and Target Identification
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. researchgate.netnih.govjcchems.com 1H-Pyrazole-4-carbaldehyde serves as an excellent starting point for the creation of novel bioactive molecules.
Future research will likely focus on:
Scaffold Hopping and Bioisosteric Replacement: Modifying the pyrazole core or its substituents to create novel scaffolds with improved pharmacological properties. nih.gov The carbaldehyde group can be readily transformed into a wide range of other functional groups, allowing for extensive exploration of the chemical space.
Fragment-Based Drug Discovery (FBDD): Using small molecular fragments, such as the pyrazole ring itself, to identify new binding interactions with biological targets. These fragments can then be grown or linked together to create more potent lead compounds.
Target Identification: Identifying the specific biological targets of new pyrazole derivatives is a critical step in the drug discovery process. researchgate.net This can be achieved through a combination of computational methods (such as reverse docking) and experimental techniques (such as proteomics and genomics). The identification of novel targets for pyrazole-based compounds could open up new therapeutic avenues for a wide range of diseases. researchgate.net
Phenotypic Screening: Testing compounds for their effects on whole cells or organisms, rather than on a specific molecular target. This approach can identify compounds with novel mechanisms of action and can be particularly useful for complex diseases.
Development of Next-Generation Functional Materials
Beyond its applications in medicine, the pyrazole scaffold has significant potential in the field of materials science. mdpi.com The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for a variety of applications. mdpi.com
Future research in this area may include:
Organic Electronics: Pyrazole-based compounds can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the pyrazole ring through substitution makes it possible to design materials with specific optical and electronic characteristics.
Sensors: The nitrogen atoms in the pyrazole ring can coordinate to metal ions, making pyrazole derivatives useful as chemosensors for the detection of heavy metals and other environmentally important analytes. mdpi.com The carbaldehyde group of 1H-Pyrazole-4-carbaldehyde can be used to attach the pyrazole unit to a solid support or to introduce a fluorescent reporter group.
Catalysis: Pyrazole-containing ligands can be used to create novel metal complexes with catalytic activity. These catalysts could find applications in a wide range of organic transformations.
Polymers and Coordination Polymers: The bifunctional nature of some pyrazole derivatives allows them to be used as monomers for the synthesis of new polymers with interesting thermal, mechanical, and electronic properties. nih.gov
Interdisciplinary Research Approaches and Collaboration Opportunities
The full potential of 1H-Pyrazole-4-carbaldehyde and its derivatives can only be realized through a collaborative, interdisciplinary approach. mdpi.com The complexity of modern scientific challenges requires the expertise of researchers from a wide range of fields.
Key areas for collaboration include:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies can help to bridge the gap between basic research and commercial application.
International Collaborations: Fostering collaborations between researchers in different countries can lead to the exchange of ideas and resources, and can accelerate the pace of scientific discovery. mdpi.com
Integration of Disciplines: Successful research programs will require close collaboration between synthetic chemists, computational chemists, biologists, pharmacologists, and materials scientists. This interdisciplinary approach will be essential for designing, synthesizing, and evaluating new pyrazole-based compounds for a variety of applications.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of 1H-Pyrazole-4-carbaldehyde hydrochloride and its derivatives, leading to the development of new medicines, materials, and technologies that will benefit society as a whole.
Q & A
Q. What are the common synthetic routes for preparing 1H-Pyrazole-4-carbaldehyde hydrochloride, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF. Critical conditions include maintaining anhydrous environments, precise temperature control (e.g., 120°C for reagent activation), and stoichiometric excess of POCl₃ (4 equiv.) and DMF (6 equiv.) to drive the reaction to completion. Post-synthesis, neutralization with Na₂CO₃ and purification via silica gel chromatography (using diethyl ether/hexane) are essential for isolating the product . For the hydrochloride salt, subsequent acidification with HCl and recrystallization from solvents like petroleum ether/ethyl acetate improve purity .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- FT-IR : Validates carbonyl (C=O) and pyrazole ring vibrations.
- ¹H/¹³C NMR : Confirms substituent positions and aldehyde proton resonance (~9-10 ppm).
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, Cl).
- HPLC or TLC : Assesses purity (>98% by HPLC) .
- Melting point determination : Matches literature values (e.g., 113–115°C for derivatives) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve molecular conformation and intermolecular interactions in this compound derivatives?
SC-XRD studies employ programs like SHELXL for refinement and ORTEP-3 for visualization. Key steps include:
- Growing crystals via slow evaporation (e.g., from ethyl acetate/petroleum ether).
- Collecting data on a diffractometer (e.g., Rigaku Saturn CCD) with monochromatic radiation (Mo-Kα).
- Solving structures using direct methods (SHELXS) and refining anisotropic displacement parameters.
- Analyzing hydrogen bonding (e.g., C–H⋯O, N–H⋯Cl) and π-π stacking to explain stability and reactivity .
Q. What methodologies are used to evaluate the biological activity of 1H-Pyrazole-4-carbaldehyde derivatives, particularly in antifungal studies?
- Schiff base formation : React with chitosan or amines to enhance bioavailability.
- Antifungal assays : Test against Aspergillus fumigatus and Candida albicans via broth microdilution (MIC values).
- Solubility optimization : Adjust substituents (e.g., thiophene, pyridine) to modulate electron density and charge distribution, enhancing membrane penetration.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to confirm low toxicity, as seen in similar derivatives .
Q. How do computational methods like DFT and Hirshfeld surface analysis contribute to understanding the electronic properties of 1H-Pyrazole-4-carbaldehyde derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge transfer.
- Hirshfeld surfaces : Map intermolecular contacts (e.g., Cl⋯H, O⋯H) to quantify interaction contributions.
- Molecular docking : Simulates binding affinities to fungal enzyme targets (e.g., lanosterol 14α-demethylase) .
Methodological Considerations
- Crystallization challenges : Hydrochloride salts often require pH-controlled recrystallization to avoid hydrate formation .
- Regioselectivity in synthesis : Substituent effects (e.g., electron-withdrawing groups) on the pyrazole ring can alter reaction pathways; monitor via TLC .
- Data contradiction resolution : Cross-validate CAS registry numbers (e.g., 1197230-88-8 for the hydrochloride vs. 35344-95-7 for the base compound) using spectral databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
